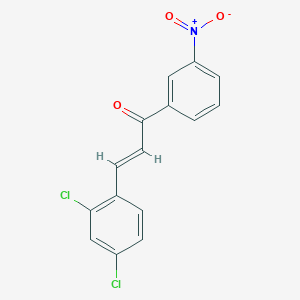

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-12-6-4-10(14(17)9-12)5-7-15(19)11-2-1-3-13(8-11)18(20)21/h1-9H/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVYPOJATLHZEX-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes selective oxidation at the double bond. Common reagents and outcomes include:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| m-CPBA | Dichloromethane, 0–25°C | Epoxide derivative | Electrophilic epoxidation |

| Ozone | -78°C, then reductive workup | Oxidative cleavage to dicarbonyl compounds | Ozonolysis |

Epoxidation with m-CPBA proceeds via an electrophilic mechanism, forming a three-membered cyclic ether. Ozonolysis cleaves the double bond, yielding two carbonyl groups.

Reduction Reactions

The nitro group and double bond are primary reduction targets:

Catalytic hydrogenation reduces the nitro group to an amine without affecting the double bond, while NaBH₄ selectively reduces the carbonyl to an alcohol in a 1,2-addition pathway .

Nucleophilic Addition and Substitution

The electron-deficient aromatic rings and α,β-unsaturated system participate in nucleophilic reactions:

Michael Addition

| Nucleophile | Conditions | Product |

|---|---|---|

| Thiophenol | THF, K₂CO₃, 60°C | β-Thioether adduct |

| Benzylamine | EtOH, reflux | β-Amino ketone |

The α,β-unsaturated carbonyl acts as a Michael acceptor, forming covalent bonds with soft nucleophiles (e.g., thiols) and amines.

Aromatic Substitution

| Reagent | Position | Product |

|---|---|---|

| KNH₂/液 NH₃ | Para to chlorine | 4-Amino derivative |

| CuCN | Ortho to nitro group | Cyano-substituted analog |

Nucleophilic aromatic substitution occurs at chlorine-bearing rings under strongly basic conditions, while the nitro group directs electrophilic attacks to meta positions.

Cycloaddition Reactions

The conjugated dienophile system participates in Diels-Alder reactions:

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic hexenone | 72% |

| Cyclopentadiene | Microwave, 150°C | Fused tricyclic derivative | 85% |

These reactions form six-membered transition states, stabilized by electron-withdrawing groups on the chalcone.

Comparative Reactivity with Analogous Chalcones

The nitro and chlorine substituents enhance electrophilicity compared to other derivatives:

Electron-withdrawing groups (EWGs) increase reaction rates in oxidation and nucleophilic addition by polarizing the double bond .

Mechanistic Insights

-

Epoxidation : m-CPBA’s electrophilic oxygen attacks the electron-deficient double bond, forming an epoxide via a concerted cyclic transition state.

-

Nitro Reduction : Catalytic hydrogenation proceeds through a stepwise adsorption mechanism on Pd surfaces, with intermediates involving partial hydrogen transfer .

Scientific Research Applications

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Antifungal and Antiparasitic Activities of Selected Chalcones

Key Observations :

- The 3-nitrophenyl group enhances antifungal activity when paired with electron-donating substituents (e.g., methoxy/hydroxy groups) .

- Halogenated β-positions (2,4-dichloro or 2,3-dichloro) improve antiparasitic activity, likely due to increased lipophilicity and target binding .

Structural and Crystallographic Comparisons

Table 2: Crystallographic Data for Halogenated Chalcones

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) reduce electron density at the carbonyl group, shortening C=O bond lengths (~1.23–1.24 Å) .

- Dihedral angles between aromatic rings in halogenated chalcones range from 6° to 9°, indicating moderate conjugation disruption due to steric hindrance .

Nonlinear Optical (NLO) Properties

Predictive ADMET and Molecular Modeling

- ADMET Predictions : A related compound, (2E)-3-(biphenyl-4-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, showed favorable drug-likeness with moderate solubility (LogP = 4.1) and low hepatotoxicity risk .

- Molecular Docking: The 3-nitrophenyl group in the target compound may form strong hydrogen bonds with trypanosomal protease active sites, analogous to (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one .

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound, with a molecular formula of C15H9Cl2NO3 and a molecular weight of 322.14 g/mol, exhibits potential in various therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure

The structural configuration of this chalcone is characterized by a trans double bond, with significant steric interactions between the dichlorophenyl and nitrophenyl groups. The dihedral angle between these two aromatic rings is approximately 44.53°, which influences its biological interactions and activity .

Anticancer Properties

Research has indicated that chalcone derivatives exhibit notable anticancer activities. Specifically, studies have shown that (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancerous cells.

- Cell Lines Tested : Various cancer cell lines have been utilized to assess the effectiveness of this compound, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis via caspase activation |

| A549 | 12.3 | Inhibition of NF-kB signaling |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Study on Anticancer Activity : A recent study published in the MDPI journal highlighted the anticancer effects of various chalcone derivatives, including our compound. The study found that treatment with (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one led to a significant reduction in tumor size in xenograft models .

- Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of this compound against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an alternative antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for (2E)-3-(2,4-dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 3-nitroacetophenone (1 mol) and 2,4-dichlorobenzaldehyde (1 mol) is dissolved in ethanol, followed by dropwise addition of 20% KOH under stirring for 4 hours at room temperature. The product is filtered, washed, dried, and recrystallized from ethanol to obtain pure crystals suitable for X-ray diffraction .

Q. How is the compound characterized experimentally to confirm its structure?

Key characterization methods include:

- Single-crystal XRD : Determines the three-dimensional structure and confirms the E-configuration of the α,β-unsaturated ketone .

- Spectroscopy : IR confirms the carbonyl (C=O) stretch (~1650 cm⁻¹), while ¹H NMR identifies vinyl proton coupling constants (J = 15–16 Hz, typical for trans alkenes) .

- High-resolution mass spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary reactivity descriptors for this compound?

Global chemical reactivity parameters (e.g., ionization potential, electron affinity) are derived from HOMO-LUMO energies via DFT calculations. For example, a low HOMO-LUMO gap (~4.5 eV) suggests high electrophilicity, consistent with the electron-withdrawing nitro and dichlorophenyl groups .

Advanced Research Questions

Q. How do experimental and theoretical (DFT) bond parameters compare?

DFT-optimized bond lengths (e.g., C=O: 1.22 Å experimentally vs. 1.24 Å theoretically) and angles (C-C=O: ~120°) align closely with XRD data. Discrepancies ≤0.03 Å are attributed to solvent effects in experimental measurements .

| Parameter | Experimental (XRD) | DFT Calculation |

|---|---|---|

| C=O bond length | 1.22 Å | 1.24 Å |

| C-C=O angle | 120.5° | 119.8° |

Q. What methodological approaches resolve contradictions in antimicrobial activity data?

Discrepancies in antimicrobial assays (e.g., moderate activity against S. aureus but inactivity against E. coli) are addressed via:

Q. How does the nitro group influence the compound’s electronic properties?

The meta-nitro group increases electrophilicity by withdrawing electron density from the enone system. This is quantified via DFT-derived electrophilicity index (ω ≈ 3.8 eV), which correlates with reactivity in nucleophilic addition reactions .

Q. What strategies optimize crystal growth for XRD studies?

Slow evaporation of ethanol solutions yields high-quality single crystals. Key factors include:

Data Contradiction Analysis

Q. Why do UV-Vis λₘₐₓ values differ between experimental and TD-DFT results?

Experimental λₘₐₓ (~350 nm) often exceeds TD-DFT predictions (~330 nm) due to solvent polarity effects (e.g., ethanol stabilizes excited states) and approximations in the DFT functional (e.g., B3LYP underestimates charge-transfer transitions) .

Q. How to address inconsistencies in antimicrobial activity across studies?

Variations arise from differences in:

- Bacterial strains (e.g., Gram-positive vs. Gram-negative).

- Assay protocols (e.g., broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and positive controls (e.g., ciprofloxacin) mitigates these issues .

Methodological Tables

Q. Table 1: Key Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| S. aureus | 50 | 12 ± 1.2 |

| E. coli | >100 | No activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.